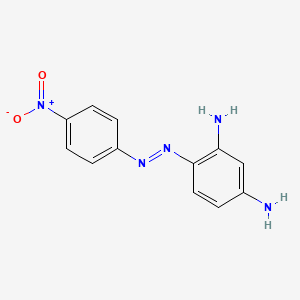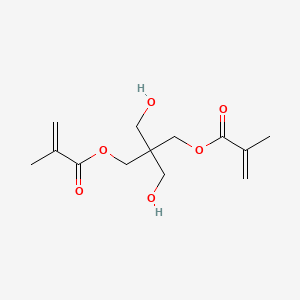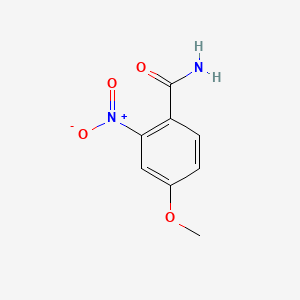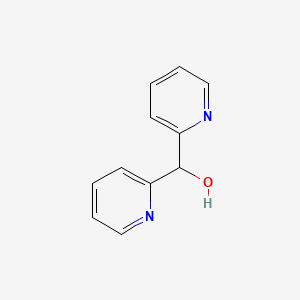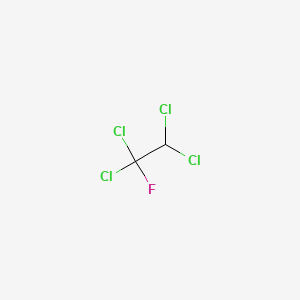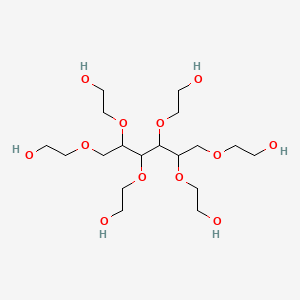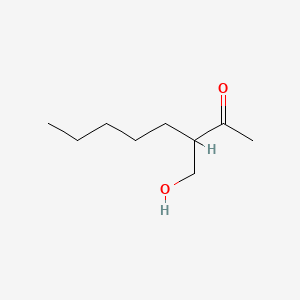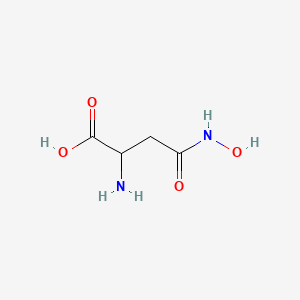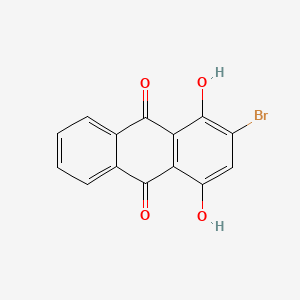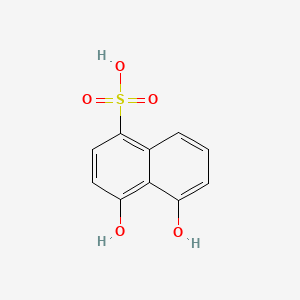![molecular formula C9H9ClFNO4S B1605135 Alanine, N-[(3-chloro-4-fluorophenyl)sulfonyl]- CAS No. 1009505-66-1](/img/structure/B1605135.png)
Alanine, N-[(3-chloro-4-fluorophenyl)sulfonyl]-
Übersicht
Beschreibung
Alanine, N-[(3-chloro-4-fluorophenyl)sulfonyl]- is a chemical compound with the IUPAC name N-[(3-chloro-4-fluorophenyl)sulfonyl]alanine . It has a molecular weight of 281.69 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H9ClFNO4S/c1-5(9(13)14)12-17(15,16)6-2-3-8(11)7(10)4-6/h2-5,12H,1H3,(H,13,14) . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 217.62 g/mol . It has a topological polar surface area of 49.3 Ų, a hydrogen bond donor count of 2, and a hydrogen bond acceptor count of 4 . The compound is also characterized by a rotatable bond count of 3 .Wissenschaftliche Forschungsanwendungen
- Field : Biochemistry
- Application : The compound N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine, which shares a similar structure, has been found to have antibacterial activity .
- Method : The compound is synthesized by reacting 3-chloro-2-methylphenylthiourea and 4-fluorophenacyl bromide under Hantzsch thiazole synthesis conditions .
- Results : The compound showed in vitro antibacterial activity against Staphylococcus aureus and Chromobacterium violaceum .
- Field : Pharmacology
- Application : The compound N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine, DW-8, has been found to have anticancer efficacy in human colorectal cancer (CRC) cell lines .
- Method : The compound was evaluated for anticancer efficacy in human breast cancer (BT-20) and human colorectal cancer (CRC) cell lines (HCT116, HT29, and SW620) .
- Results : DW-8 had the highest anticancer efficacy and selectivity in the colorectal cancer cell lines, with IC50 values of 8.50 ± 2.53 µM, 5.80 ± 0.92 µM, and 6.15 ± 0.37 µM, respectively .
- Field : Biochemistry
- Application : Compounds with a 3-chloro-4-fluorophenyl motif have been found to inhibit tyrosinase, an enzyme involved in melanin production .
- Method : The compounds were evaluated for their ability to inhibit tyrosinase from Agaricus bisporus .
- Results : The new 3-chloro-4-fluorophenyl-based benzamide compounds achieved significant IC50 values, spanning from 0.19 to 1.72 μM, as tyrosinase inhibitors .
Antibacterial Activity
Anticancer Efficacy
Tyrosinase Inhibition
- Field : Organic Chemistry
- Application : An improved three-step process for the synthesis of gefitinib, a drug used in cancer treatment, from readily available starting material is discussed .
- Method : The protocol is based on the synthesis, isolation, characterization of novel intermediates and their application in the alkylation step for the synthesis of gefitinib .
- Results : Excellent results were achieved over the conventional synthetic methodologies. This high-yielding process is cost-effective with isolable and stable intermediates .
- Field : Biochemistry
- Application : Compounds with a 3-Chloro-4-fluorophenyl motif have been found to inhibit tyrosinase from Agaricus bisporus .
- Method : The compounds were evaluated for their ability to inhibit tyrosinase from Agaricus bisporus .
- Results : The new 3-chloro-4-fluorophenyl-based benzamide compounds achieved significant IC50 values, spanning from 0.19 to 1.72 μM, as tyrosinase inhibitors .
- Field : Pharmacology
- Application : A novel series of 4-anilinoquinazoline analogues, DW (1–10), were evaluated for anticancer efficacy in human breast cancer (BT-20) and human colorectal cancer (CRC) cell lines (HCT116, HT29, and SW620) .
- Method : The compounds were evaluated for anticancer efficacy in these cell lines .
- Results : The results of this study are not provided in the source .
Synthesis of Gefitinib
Inhibitors of Tyrosinase from Agaricus bisporus
Anticancer Efficacy in Colon Cancer Cells
- Field : Organic Chemistry
- Application : An improved three-step process for the synthesis of gefitinib, a drug used in cancer treatment, from readily available starting material is discussed .
- Method : The protocol is based on the synthesis, isolation, characterization of novel intermediates and their application in the alkylation step for the synthesis of gefitinib .
- Results : Excellent results were achieved over the conventional synthetic methodologies. This high-yielding process is cost-effective with isolable and stable intermediates .
- Field : Biochemistry
- Application : Compounds with a 3-Chloro-4-fluorophenyl motif have been found to inhibit tyrosinase from Agaricus bisporus .
- Method : The compounds were evaluated for their ability to inhibit tyrosinase from Agaricus bisporus .
- Results : The new 3-chloro-4-fluorophenyl-based benzamide compounds achieved significant IC50 values, spanning from 0.19 to 1.72 μM, as tyrosinase inhibitors .
- Field : Pharmacology
- Application : A novel series of 4-anilinoquinazoline analogues, DW (1–10), were evaluated for anticancer efficacy in human breast cancer (BT-20) and human colorectal cancer (CRC) cell lines (HCT116, HT29, and SW620) .
- Method : The compounds were evaluated for anticancer efficacy in these cell lines .
- Results : The results of this study are not provided in the source .
Synthesis of Gefitinib
Inhibitors of Tyrosinase from Agaricus bisporus
Anticancer Efficacy in Colon Cancer Cells
Safety And Hazards
Eigenschaften
IUPAC Name |
(2S)-2-[(3-chloro-4-fluorophenyl)sulfonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClFNO4S/c1-5(9(13)14)12-17(15,16)6-2-3-8(11)7(10)4-6/h2-5,12H,1H3,(H,13,14)/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTWFAFUSMARDPX-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NS(=O)(=O)C1=CC(=C(C=C1)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)NS(=O)(=O)C1=CC(=C(C=C1)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClFNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20351324 | |
| Record name | Alanine, N-[(3-chloro-4-fluorophenyl)sulfonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20351324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Alanine, N-[(3-chloro-4-fluorophenyl)sulfonyl]- | |
CAS RN |
1009505-66-1 | |
| Record name | Alanine, N-[(3-chloro-4-fluorophenyl)sulfonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20351324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



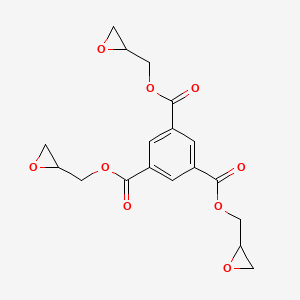
![1h-Pyrrole-2,5-dione, 1,1'-[1,2-ethanediylbis(thio-2,1-phenylene)]bis-](/img/structure/B1605055.png)

